PROTAC ERR(c) paragraph sign ligand 2

Description

Evolution of Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that, instead of merely inhibiting a protein's function, eliminates the protein from the cell altogether. This field has evolved from early discoveries of the cell's natural protein disposal systems, like autophagy and the ubiquitin-proteasome system (UPS), to the development of sophisticated molecules that can hijack these pathways. protein-degradation.orgnih.gov The TPD era was significantly advanced by the conception of PROTACs in 2001, which are designed to selectively tag disease-relevant proteins for destruction. nih.gov This approach has given rise to several innovative technologies, including molecular glues and lysosome-targeting chimeras (LYTACs), expanding the scope of what was once considered "undruggable." nih.govnanotempertech.com

PROTACs are ingeniously designed heterobifunctional molecules. They consist of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net

The mechanism is a feat of induced proximity. The PROTAC simultaneously binds to the POI and an E3 ligase, forming a three-part (ternary) complex. nanotempertech.comnih.gov This forced proximity enables the E3 ligase to transfer ubiquitin—a small regulatory protein—onto the surface of the POI. The attachment of a chain of ubiquitin molecules acts as a molecular flag, signaling the cell's primary protein degradation machinery, the 26S proteasome, to recognize and destroy the tagged protein. nih.gov After the target is degraded, the PROTAC is released and can catalytically repeat the cycle with another target protein molecule. aurigeneservices.com

The unique, catalytic mechanism of PROTACs offers several distinct advantages over traditional small-molecule inhibitors:

Targeting the "Undruggable": Conventional inhibitors typically require a well-defined binding pocket or active site to function. PROTACs only need to bind to their target, not necessarily inhibit it, which vastly expands the potential target landscape to include proteins lacking enzymatic activity, such as transcription factors and scaffolding proteins. nih.govrevvity.com

High Potency and Catalytic Action: Because one PROTAC molecule can induce the degradation of multiple target protein molecules, they can be effective at very low, sub-stoichiometric concentrations. nih.govrevvity.com This can lead to reduced dosing and potentially fewer side effects. nih.govaurigeneservices.com

Enhanced Selectivity: The requirement for a stable and productive ternary complex adds an extra layer of selectivity. revvity.com Even a promiscuous ligand can be fashioned into a highly selective degrader if the off-target proteins cannot form a viable complex with the E3 ligase. acs.org

Complete Protein Removal: Unlike inhibitors that only block a single function, PROTACs eliminate the entire protein, thereby neutralizing all its functions, including non-enzymatic scaffolding roles. biochempeg.com This leads to a more sustained downstream effect, as the cell must synthesize new protein to restore function. aurigeneservices.com

Rationale for Developing PROTAC ERRγ ligand 2

The development of a PROTAC targeting ERRγ is a scientifically driven strategy aimed at overcoming the challenges associated with drugging this particular protein. As an orphan nuclear receptor that is always "on," ERRγ is difficult to modulate with traditional inhibitors, which typically work by competing with a natural ligand that doesn't exist for ERRs. wikipedia.org

The rationale for creating an ERRγ-targeting PROTAC includes:

Addressing a Challenging Target: Transcription factors like ERRs have historically been considered difficult to drug with small molecules. nih.govnih.gov The PROTAC approach circumvents the need for functional inhibition, requiring only sufficient binding to induce proximity to an E3 ligase. aurigeneservices.com

Complete Target Elimination: By degrading the entire ERRγ protein, a PROTAC can abolish all of its functions, a more comprehensive approach than simply blocking its ability to bind DNA or co-activators. This is particularly advantageous for a protein with constitutive activity.

Potential for High Selectivity: While the ERR isoforms share significant homology, a PROTAC could be designed to achieve selectivity for ERRγ over ERRα and ERRβ, potentially by exploiting subtle structural differences that favor the formation of a productive ternary complex only with the intended target.

Precedent with Other Nuclear Receptors: The successful development of PROTACs targeting the Estrogen Receptor (ER), such as ARV-471, has provided a proof-of-concept for this strategy against hormone-related nuclear receptors. rsc.orgresearchgate.net These ER degraders have shown promise in overcoming resistance to standard endocrine therapies in breast cancer, suggesting a similar approach could be valuable for diseases driven by ERRγ. researchgate.netrsc.orgaacrjournals.org

While the specific details of "PROTAC ERRγ ligand 2" are not publicly documented, the data below illustrates the typical parameters used to characterize such a molecule.

Table 2: Illustrative Research Findings for a Potential ERRγ PROTAC

| Parameter | Description | Illustrative Value |

|---|---|---|

| Target Binding (Kd) | Binding affinity of the ligand to ERRγ. | < 100 nM |

| E3 Ligase Binding (Kd) | Binding affinity of the ligand to the recruited E3 ligase (e.g., VHL, CRBN). | < 500 nM |

| DC₅₀ | Concentration of the PROTAC required to degrade 50% of the target protein in cells. bioworld.com | 1-50 nM |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. bioworld.com | > 90% |

| Selectivity | Degree of degradation of ERRγ versus other isoforms (ERRα, ERRβ). | > 50-fold selective for ERRγ |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| PROTAC ERRγ ligand 2 |

| ARV-471 |

| Fulvestrant |

Strategic Imperative for Selective ERR Degradation

The role of ERRα in metabolic reprogramming has firmly implicated it in the progression of various cancers, including breast, prostate, and colon cancer. nih.govnih.gov In malignant cells, ERRα can drive the metabolic shifts necessary to fuel rapid growth and proliferation. nih.gov High expression of ERRα is frequently associated with a poor prognosis, making it a high-value therapeutic target. nih.gov

Targeting ERRα for degradation rather than simple inhibition is a strategically compelling approach. While inverse agonists can block the receptor's activity, a degradation strategy physically removes the ERRα protein, preventing both its transcriptional functions and any potential non-canonical, scaffolding activities. This can lead to a more profound and durable biological response. aacrjournals.org Furthermore, developing degraders with high selectivity for ERRα over its β and γ isoforms is crucial to minimize potential off-target effects, given the different roles these isoforms play in normal physiology. nih.gov

Positioning of PROTAC ERRα ligand 2 within the ERR Research Landscape

The compound known as "PROTAC ERRα ligand 2" is a significant molecule in the context of targeting Estrogen-Related Receptor α. Based on available scientific data, this compound functions as a potent inverse agonist for ERRα, exhibiting a half-maximal inhibitory concentration (IC50) of 5.67 nM. medchemexpress.comtargetmol.com This indicates a high binding affinity and potent inhibition of the receptor's constitutive activity. Its potency is approximately 11 times greater than that of XCT790, another widely studied ERRα inverse agonist. medchemexpress.com

It is important to clarify the classification of this molecule. While its name includes the term "PROTAC," it is technically a high-affinity ligand or "warhead" for the ERRα protein. A true PROTAC is a heterobifunctional molecule that contains both a warhead for the target protein and a ligand for an E3 ligase, connected by a linker. wikipedia.org "PROTAC ERRα ligand 2" represents the first critical component required to build such a degrader. Its high affinity for ERRα makes it an excellent candidate for incorporation into a PROTAC construct designed to induce the selective degradation of the ERRα protein.

The discovery and characterization of potent and selective ligands like this are foundational to the development of targeted protein degraders. By providing a powerful "hook" for the ERRα protein, it enables researchers to design and synthesize true PROTACs that can harness the cell's ubiquitin-proteasome system to eliminate it. nih.gov Therefore, "PROTAC ERRα ligand 2" is best positioned as a key chemical tool and a building block for the next generation of ERRα-targeting therapeutics.

Research Findings: Ligand Activity

The primary reported activity for PROTAC ERRα ligand 2 relates to its function as an inverse agonist, as detailed in the following table.

| Compound | Target | Activity Type | Value (IC50) | Reference |

| PROTAC ERRα ligand 2 | ERRα | Inverse Agonist | 5.67 nM | medchemexpress.comtargetmol.com |

| XCT790 | ERRα | Inverse Agonist | 61.3 nM | medchemexpress.com |

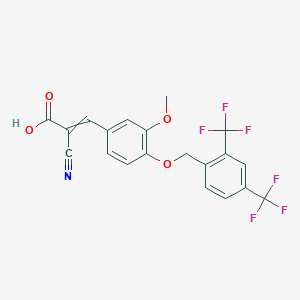

Structure

3D Structure

Properties

Molecular Formula |

C20H13F6NO4 |

|---|---|

Molecular Weight |

445.3 g/mol |

IUPAC Name |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |

InChI Key |

JRWKJGIKIBTXMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Design Principles and Chemical Synthesis of Protac Err C Paragraph Sign Ligand 2

Molecular Architecture of PROTAC ERRα Degrader-2

The fundamental design of a PROTAC involves a bifunctional molecule that consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. researchgate.net In the case of the PROTAC targeting ERRα, this architecture is meticulously crafted to induce the proximity of ERRα to an E3 ligase, leading to the ubiquitination and subsequent degradation of the ERRα protein by the proteasome. nih.gov

ERRα-Binding Ligand Component Selection and Optimization

The "warhead" component of the ERRα-targeting PROTAC is "PROTAC ERRα ligand 2". This small molecule is a potent inverse agonist of ERRα, demonstrating a half-maximal inhibitory concentration (IC50) of 5.67 nM. nih.govnih.gov Its selection is based on its high affinity and specificity for ERRα, which is crucial for the selective degradation of the target protein. nih.gov The potency of "PROTAC ERRα ligand 2" is approximately 11 times greater than that of XCT790, another known ERRα inverse agonist. nih.gov The chemical structure of this ligand serves as the foundation for its integration into the larger PROTAC molecule.

Table 1: Properties of PROTAC ERRα ligand 2

| Property | Value |

|---|---|

| CAS Number | 2306388-57-6 |

| Molecular Formula | C20H13F6NO4 |

| Molecular Weight | 445.31 g/mol |

| Target | Estrogen-Related Receptor α (ERRα) |

| Activity | Inverse agonist |

| IC50 | 5.67 nM |

E3 Ubiquitin Ligase Recruiting Ligand Integration (e.g., VHL, Cereblon)

To initiate the degradation process, an E3 ubiquitin ligase must be recruited to the target protein. While various E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN) are commonly used in PROTAC design, the specific degrader utilizing "PROTAC ERRα ligand 2" employs a ligand that recruits the Mouse double minute 2 homolog (MDM2) E3 ligase. researchgate.netnih.govnsc.ruscienceopen.com The selection of an MDM2 ligand is a key design choice. MDM2 is a well-characterized E3 ligase that plays a critical role in regulating the tumor suppressor protein p53. nih.gov The specific ligand integrated into this PROTAC is based on the nutlin scaffold, a class of potent MDM2 inhibitors that bind to the p53-binding pocket of MDM2. nih.govscienceopen.comnih.gov This strategic choice not only hijacks the MDM2 E3 ligase for ERRα degradation but can also offer the potential for synergistic biological effects by stabilizing p53. nih.gov

Linker Chemistry and Design Considerations for PROTAC ERRα Degrader-2

The length and flexibility of the linker are paramount for the successful formation of a stable ternary complex between ERRα, the PROTAC, and MDM2. An optimal linker length ensures that the two protein-binding ends of the PROTAC can simultaneously engage their respective targets without steric hindrance. explorationpub.com For the series of ERRα degraders that includes the one based on "PROTAC ERRα ligand 2", various linker lengths were likely explored to maximize degradation efficiency. Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. nih.gov The linker in PROTAC ERRα Degrader-2 is a flexible chain, which can adopt multiple conformations, facilitating the optimal orientation of ERRα and MDM2 for efficient ubiquitination.

Synthetic Methodologies for PROTAC ERRα Degrader-2

The synthesis of the ERRα degrader was detailed in a study by Peng et al. (2019). nih.gov A series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives were designed and synthesized. The general synthetic route involves coupling the ERRα-binding moiety with the MDM2-recruiting moiety through a suitable linker. One of the representative compounds from this series, compound 6c, demonstrated the ability to specifically degrade over 80% of ERRα protein at a concentration of 30 nM. nih.gov

The final coupling step to form the PROTAC typically involves the formation of an amide bond between a carboxylic acid functional group on one component (e.g., the ERRα ligand) and an amine group on the other (e.g., the linker attached to the MDM2 ligand), or vice versa. This reaction is often facilitated by standard peptide coupling reagents.

Table 2: Key Compounds Mentioned

| Compound Name | Description |

|---|---|

| PROTAC ERRα ligand 2 | The warhead component; a potent inverse agonist of ERRα. |

| XCT790 | A known ERRα inverse agonist used for comparison. |

| PROTAC ERRα Degrader-2 | The final PROTAC molecule designed to degrade ERRα, comprising the ERRα ligand, an MDM2 ligand, and a linker. |

| Nutlin | A class of MDM2 inhibitors, the scaffold for the E3 ligase ligand in the PROTAC. |

| p53 | A tumor suppressor protein regulated by the MDM2 E3 ligase. |

| Von Hippel-Lindau (VHL) | An E3 ubiquitin ligase commonly used in PROTAC design. |

| Cereblon (CRBN) | An E3 ubiquitin ligase commonly used in PROTAC design. |

| Mouse double minute 2 homolog (MDM2) | The E3 ubiquitin ligase recruited by PROTAC ERRα Degrader-2. |

Multi-Step Chemical Synthesis Strategies

The synthesis of PROTAC ERRα ligand 2 and its analogues is a multi-step process that involves the preparation of the ERRα ligand followed by its conjugation to the E3 ligase ligand via a suitable linker. A representative synthetic route for the core scaffold of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives is outlined below.

The synthesis typically commences with the preparation of a chalcone (B49325) intermediate. For instance, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one can be synthesized through the reaction of 4-hydroxybenzaldehyde (B117250) with acetophenone. nih.gov This intermediate can then be further modified.

A common strategy for creating the ether linkage present in the ERRα ligand involves the reaction of a phenol (B47542) with a substituted benzyl (B1604629) halide. For example, a chalcone containing a hydroxyl group can be reacted with a 2,4-bis(trifluoromethyl)benzyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov

The final ERRα ligand, a cyanoacrylic acid derivative, can be synthesized from a corresponding aldehyde. The aldehyde is reacted with a cyanoacetate (B8463686) derivative in the presence of a base. The resulting product is then hydrolyzed to yield the carboxylic acid.

Once the ERRα ligand with its carboxylic acid handle is synthesized, it is coupled to the E3 ligase ligand, which typically has an amine functionality on its linker. This coupling is often achieved through standard amide bond formation reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) are commonly used to facilitate this reaction. medchemexpress.comnih.gov

The synthesis of the VHL ligand itself is a multi-step process, often starting from hydroxyproline (B1673980) derivatives. researchgate.net

Purification and Characterization Techniques Employed

Following the synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the final PROTAC ERRα ligand 2.

Purification: The primary method for purifying PROTACs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the desired compound from unreacted starting materials, byproducts, and other impurities based on differences in hydrophobicity.

Characterization: A combination of analytical techniques is used to confirm the structure and purity of the synthesized PROTAC.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a fundamental technique used to confirm the molecular weight of the synthesized compound. The liquid chromatography component separates the compound, and the mass spectrometer provides a mass-to-charge ratio, which should correspond to the calculated molecular weight of PROTAC ERRα ligand 2. adooq.com

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecule with high precision. This data is used to confirm the elemental composition of the synthesized compound, providing further confidence in its identity. nih.gov

The purity of the final compound is typically determined by HPLC analysis, with purities often exceeding 95% being required for biological studies. adooq.com

Compound Information

Molecular Mechanism of Action of Protac Err C Paragraph Sign Ligand 2

Ternary Complex Formation and E3 Ligase Recruitment

The cornerstone of PROTAC action is the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity. springernature.comnih.gov This induced proximity is the critical event that initiates the process of targeted protein degradation. nih.gov

Engagement of ERRα by PROTAC ERRα ligand 2

PROTAC ERRα ligand 2 incorporates a specific ligand moiety that recognizes and binds to the Estrogen-Related Receptor alpha (ERRα). This engagement is a crucial first step, ensuring the selective recruitment of ERRα to the degradation machinery. The design of this warhead is based on potent and selective binders of ERRα. For instance, a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives have been developed as new ERRα degraders. nih.govnih.gov One such derivative, compound 6c, has demonstrated the ability to specifically degrade over 80% of ERRα protein at a concentration of 30 nM, highlighting the potency of the ERRα-binding moiety. nih.govnih.gov

Recruitment of Specific E3 Ubiquitin Ligase (e.g., CRBN, VHL) to the Ternary Complex

The other key component of PROTAC ERRα ligand 2 is a ligand that recruits an E3 ubiquitin ligase. While several hundred E3 ligases exist in human cells, PROTAC development has largely focused on a select few, with Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor being the most prominent. springernature.comnih.gov For PROTACs targeting ERRα, the VHL E3 ligase has been shown to be an effective choice. nih.govnih.gov The rationale for selecting the VHL ligand is based on previous evidence demonstrating its high efficiency in inducing the degradation of ERRα. nih.gov The PROTAC molecule acts as a bridge, simultaneously binding to both ERRα and VHL, thereby forming a [POI-PROTAC-E3 ligase] ternary complex. springernature.comnih.gov Mechanistic studies have confirmed that the degradation of ERRα mediated by this class of PROTACs is dependent on the formation of this ternary complex. nih.gov

| E3 Ubiquitin Ligase | Recruiting Ligand Type | Relevance to ERRα PROTACs |

|---|---|---|

| von Hippel-Lindau (VHL) | Small molecule ligands (e.g., derivatives of VH032) | Proven to be highly efficient for inducing ERRα degradation. nih.gov |

| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) and their derivatives | A commonly used E3 ligase for PROTACs, though less specifically documented for PROTAC ERRα ligand 2. springernature.comnih.gov |

Structural Analysis of PROTAC ERRα ligand 2-Mediated Ternary Complex (e.g., Cryo-EM, X-ray Crystallography)

To date, specific high-resolution structural data, such as from Cryo-Electron Microscopy (Cryo-EM) or X-ray crystallography, for the ternary complex formed by PROTAC ERRα ligand 2, ERRα, and an E3 ligase are not publicly available. However, the importance of such structural information for the rational design and optimization of PROTACs is well-established. researchgate.netnih.gov Structural studies of other PROTAC-mediated ternary complexes have revealed the intricate network of protein-protein and protein-ligand interactions that stabilize the complex and orient the substrate for efficient ubiquitination. nih.gov Computational modeling and biophysical methods are often employed to predict and characterize the formation and dynamics of these ternary complexes in the absence of experimental structures. researchgate.netnih.gov

Ubiquitination of ERRα Substrate

Following the formation of the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.

Mechanism of Ubiquitin Transfer to ERRα Target

The VHL E3 ligase, as part of the Cul2-RING ligase (CRL2^VHL^) complex, brings a charged E2 ubiquitin-conjugating enzyme into close proximity with the bound ERRα. nih.gov This proximity allows for the efficient transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of ERRα. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. springernature.com Studies on VHL-recruiting ERRα degraders have confirmed that their mechanism of action is indeed dependent on the proteasome system. Treatment with a proteasome inhibitor was shown to rescue the degradation of ERRα induced by the PROTAC, validating the crucial role of this pathway. nih.gov

Identification of Specific Ubiquitination Sites on ERRα

The Inquiry into "PROTAC ERRα ligand 2" Reveals a Case of Mistaken Identity in Proteasomal Degradation

A thorough investigation into the chemical compound frequently listed as "PROTAC ERRα ligand 2" reveals that it does not function as a Proteolysis Targeting Chimera (PROTAC). Scientific literature identifies this molecule as an estrogen-related receptor alpha (ERRα) inverse agonist, a critical component in the development of true PROTACs, but not a degrader itself. Consequently, an article detailing its mechanism of action within the proteasomal degradation pathway cannot be accurately generated.

The compound , "PROTAC ERRα ligand 2," is identified in the scientific publication ACS Medicinal Chemistry Letters (2019, 10(5), 767-772) as compound 4a . This study aimed to develop new small-molecule inducers for the degradation of ERRα. Within this research, compound 4a serves as a high-affinity ligand that binds to ERRα. Its primary function, as described, is that of an inverse agonist with a reported IC50 value of 5.67 nM, indicating its potency in binding to and inhibiting the receptor's constitutive activity. medchemexpress.comtargetmol.com

However, "PROTAC ERRα ligand 2" (compound 4a) lacks the fundamental structural components of a PROTAC. A PROTAC is a heterobifunctional molecule comprising three key parts: a ligand for the target protein (in this case, ERRα), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure is essential for its mechanism of action, which involves inducing the formation of a ternary complex between the target protein and an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to tag the target protein for degradation.

The aforementioned study does describe the successful creation of genuine ERRα PROTACs, such as compound 6c . This compound utilizes the ERRα ligand (a derivative of compound 4a) connected via a linker to a von Hippel-Lindau (VHL) E3 ligase ligand. It is this complete PROTAC molecule (6c), not the ligand alone, that activates the proteasomal degradation pathway and leads to the degradation of the ERRα protein. The mechanism of degradation, including the critical role of the 26S proteasome and the kinetics of protein degradation, detailed in the scientific literature, pertains to these true PROTAC molecules.

Therefore, the user's request to generate an article focusing on the proteasomal degradation mechanism of "PROTAC ERRα ligand 2" is based on a nomenclatural ambiguity perpetuated by some chemical suppliers. The compound itself is a vital tool for researchers developing ERRα-targeting therapeutics, but it does not independently possess the capacity to induce proteasomal degradation. An article detailing such a mechanism for "PROTAC ERRα ligand 2" would be scientifically inaccurate.

Target Engagement and Selectivity Profiling of Protac Err C Paragraph Sign Ligand 2

Direct Binding Affinity to ERR Targets

The initial and critical step in the mechanism of action for any PROTAC is its direct and specific binding to the protein of interest. For PROTAC ERRα ligand 2, this involves its interaction with ERR isoforms.

Quantitative Assessment of PROTAC ERRα ligand 2 Binding to ERR Isoforms

Quantitative biophysical assays are essential to determine the binding affinity and thermodynamics of the interaction between PROTAC ERRα ligand 2 and the different ERR isoforms (ERRα, ERRβ, and ERRγ). Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal in this assessment.

While specific ITC and SPR data for a compound explicitly named "PROTAC ERRα ligand 2" are not available in publicly accessible literature, the general approach for characterizing such molecules involves expressing and purifying the ligand-binding domains (LBDs) of the ERR isoforms. These proteins are then titrated with the PROTAC to measure the heat changes upon binding (ITC) or the change in refractive index on a sensor chip (SPR), which allows for the calculation of the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

For a representative ERRα PROTAC, one would expect to see binding affinity data presented as follows:

Table 1: Hypothetical Direct Binding Affinities of an ERRα PROTAC to ERR Isoforms

| Isoform | Binding Affinity (Kd, nM) - ITC | Binding Affinity (Kd, nM) - SPR |

|---|---|---|

| ERRα | Data not available | Data not available |

| ERRβ | Data not available | Data not available |

This table is illustrative. Specific quantitative values for "PROTAC ERRα ligand 2" are not currently published.

Competition Binding Assays with Known ERR Ligands

Competition binding assays serve to confirm that the PROTAC binds to the intended site on the target protein. In this assay, a known fluorescently labeled ligand for ERRα is used, and the ability of PROTAC ERRα ligand 2 to displace this probe is measured. A successful displacement, indicated by a decrease in the fluorescent signal, confirms that the PROTAC binds to the same site as the known ligand. The concentration at which the PROTAC displaces 50% of the fluorescent probe is its IC50 value, which is another measure of binding affinity.

Cellular Target Engagement Studies

Confirming that a PROTAC engages its target within the complex environment of a living cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA) for ERR Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in cells. nih.gov The principle behind CETSA is that a protein becomes more thermally stable when a ligand is bound to it. nih.gov In a typical CETSA experiment, cells are treated with PROTAC ERRα ligand 2 and then heated to various temperatures. The amount of soluble ERRα remaining at each temperature is then quantified, usually by Western blot. nih.gov An increase in the melting temperature of ERRα in the presence of the PROTAC indicates direct engagement.

Table 2: Illustrative CETSA Data for an ERRα PROTAC

| Treatment | Temperature (°C) | Soluble ERRα (Relative Units) |

|---|---|---|

| Vehicle | 45 | 100 |

| Vehicle | 55 | 50 |

| Vehicle | 65 | 10 |

| PROTAC | 45 | 100 |

| PROTAC | 55 | 85 |

This table illustrates the expected outcome of a CETSA experiment. Specific data for "PROTAC ERRα ligand 2" is not available.

Fluorescence Polarization and Proximity Ligation Assays

Fluorescence Polarization (FP) assays are widely used to study the formation of the ternary complex (PROTAC-Target-E3 ligase), which is essential for PROTAC-mediated degradation. tandfonline.com An FP assay can measure the binding of the PROTAC to both the target protein and the E3 ligase. nih.gov

Proximity Ligation Assays (PLA) offer a method to visualize the formation of the ternary complex within fixed cells. This technique uses antibodies against ERRα and the recruited E3 ligase. When these two proteins are in close proximity due to the action of the PROTAC, a fluorescent signal is generated, providing visual evidence of the ternary complex formation.

Proteome-Wide Selectivity Assessment

A critical aspect of any targeted therapy is its selectivity. To ensure that PROTAC ERRα ligand 2 primarily leads to the degradation of ERRα without affecting other proteins, a proteome-wide selectivity assessment is necessary. This is typically performed using quantitative mass spectrometry-based proteomics.

In such an experiment, cells are treated with PROTAC ERRα ligand 2, and the levels of thousands of proteins are compared to untreated cells. The results would ideally show a significant and selective reduction only in the levels of ERRα and potentially its known downstream regulated proteins. researchgate.net This demonstrates the high specificity of the PROTAC and minimizes the potential for off-target effects. For some estrogen receptor-targeting PROTACs, studies have shown high specificity, with only the target receptor and its regulated proteins being significantly reduced out of over 7,000 proteins analyzed. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| PROTAC ERRα ligand 2 |

| Estrogen-Related Receptor Alpha (ERRα) |

| Estrogen-Related Receptor Beta (ERRβ) |

Quantitative Proteomics for Off-Target Degradation Analysis

A critical aspect of characterizing any PROTAC is to determine its global effect on the cellular proteome. Quantitative proteomics has emerged as a powerful and indispensable tool for identifying unintended protein degradation, thus providing a comprehensive view of a PROTAC's off-target profile. medkoo.com This approach allows for the unbiased and systematic quantification of thousands of proteins in a cell line or tissue sample following treatment with the PROTAC.

The general workflow for such an analysis involves the following steps:

Cell Culture and Treatment: A relevant cell line, typically one that endogenously expresses the target protein (ERRα in this case), is cultured and then treated with the PROTAC molecule (e.g., PROTAC ERRα ligand 2) at various concentrations and for different durations. Control groups, including vehicle-treated cells, are also included.

Protein Extraction and Digestion: After treatment, cells are lysed, and the total protein content is extracted. The proteins are then enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.

Peptide Labeling and Mass Spectrometry: The resulting peptides are often labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis of different samples in a single mass spectrometry run. The labeled peptides are then separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

Data Analysis: The mass spectrometry data is processed to identify the peptides and, by extension, the proteins from which they originated. The relative abundance of each protein across the different treatment conditions is then quantified. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the controls are identified as potential off-targets.

While specific quantitative proteomics data for PROTAC ERRα ligand 2 is not publicly available, studies on other PROTACs targeting the estrogen receptor alpha (ERα) provide a clear example of this methodology's utility. For instance, a chemoproteomic evaluation of the ERα PROTACs ARV-471, ERD-308, and ERD-3111 revealed off-target degradation of the progesterone (B1679170) receptor (PR) and phosphodiesterase 6D (PDE6D). researchgate.netwsu.edu This degradation was shown to be independent of ERα, highlighting a genuine off-target effect of the PROTACs. researchgate.netwsu.edu

Such findings underscore the importance of this type of analysis. The identification of off-target degradation is crucial for several reasons:

It can help to explain unexpected phenotypes or toxicities observed in preclinical studies.

It provides opportunities to re-engineer the PROTAC to improve its selectivity.

It can uncover novel biology and potential new therapeutic targets.

Therefore, a comprehensive quantitative proteomics analysis is a cornerstone of the preclinical characterization of any new PROTAC, including PROTAC ERRα ligand 2, to ensure its specificity and to de-risk its progression towards clinical development.

Comparison with Small Molecule ERR Antagonists/Agonists Regarding Selectivity

The selectivity of a PROTAC is not solely defined by the binding affinity of its target-engaging ligand but is also influenced by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This offers a potential advantage in selectivity over traditional small-molecule inhibitors.

PROTAC ERRα ligand 2, also known as compound 6c, has demonstrated significantly improved potency when compared to the well-known small-molecule ERRα inverse agonist, XCT790. medkoo.comadooq.comdcchemicals.comadooq.comtargetmol.cntargetmol.com The half-maximal inhibitory concentration (IC50) of PROTAC ERRα ligand 2 is 5.67 nM, which is approximately 11-fold more potent than XCT790, with an IC50 of 61.3 nM. medkoo.comadooq.comdcchemicals.comadooq.comtargetmol.cn This enhanced potency is a hallmark of the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins.

Table 1: Potency Comparison of PROTAC ERRα ligand 2 and XCT790

| Compound | Type | Target | IC50 (nM) |

| PROTAC ERRα ligand 2 | PROTAC Inverse Agonist | ERRα | 5.67 |

| XCT790 | Small Molecule Inverse Agonist | ERRα | 61.3 |

Beyond on-target potency, selectivity against other members of the same protein family is a critical parameter. The Estrogen-related receptor family includes three isoforms: ERRα, ERRβ, and ERRγ. While detailed selectivity data for PROTAC ERRα ligand 2 across the ERR isoforms is not extensively published, studies on similar ERRα degraders have shown the potential for high selectivity. For example, PROTAC ERRα Degrader-3 has been reported to be a potent and selective degrader of ERRα, while being inactive against ERRβ and ERRγ. nih.gov This suggests that the PROTAC approach can be tailored to achieve a high degree of specificity, even among closely related protein isoforms.

In contrast, small-molecule inhibitors often face challenges with off-target effects due to binding to unintended proteins that may have similar ligand-binding pockets. While XCT790 is considered a specific inverse agonist of ERRα, the potential for off-target binding at higher concentrations is always a consideration. adooq.com The requirement for the formation of a ternary complex for PROTAC-mediated degradation adds an additional layer of specificity that is not present for small-molecule inhibitors. The specific protein-protein interactions between the E3 ligase and the target protein, facilitated by the PROTAC, must be favorable for ubiquitination and subsequent degradation to occur. This can lead to a superior selectivity profile for a PROTAC compared to a small molecule that relies solely on binding to the active site of the target.

Cellular and Biochemical Efficacy of Protac Err C Paragraph Sign Ligand 2

Dose-Dependent Degradation of ERRα in Cellular Models

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its target protein in a dose-dependent manner. Studies have evaluated various ERRα-targeting PROTACs in different cellular contexts to determine their potency and maximal degradation capacity.

The degradation of ERRα by PROTACs has been assessed in several cancer cell lines, particularly those where ERRα is known to play a significant role, such as breast cancer. For instance, a study detailing the development of novel ERRα degraders identified compound 6c as a potent degrader in the MCF-7 breast cancer cell line. nih.gov Another compound, referred to as compound 30 , also demonstrated dose-dependent reduction of ERRα levels in MCF-7 cells. nih.gov

The efficacy of these degraders is often quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved) values.

Table 1: Dose-Dependent Degradation of ERRα in MCF-7 Breast Cancer Cells

| Compound | DC50 | Dmax | Reference |

|---|---|---|---|

| Compound 30 | ~100 nmol/L | 86% | nih.gov |

| Compound 6c | Not explicitly stated, but >80% degradation at 30 nM | >80% | nih.gov |

This table is generated based on available data and may not represent a direct comparative study.

Understanding the kinetics of degradation is crucial for characterizing the activity of a PROTAC. This involves time-course experiments to determine how quickly the PROTAC can induce the degradation of the target protein. For compound 6c , it was shown to be a highly potent and selective ERRα degrader, achieving over 80% degradation of the ERRα protein at a concentration of 30 nM. nih.gov This indicates a rapid and efficient degradation process.

The extent of degradation, or Dmax, for compound 30 was reported to be 86% in MCF-7 cells, demonstrating a substantial reduction in the cellular levels of ERRα. nih.gov The high potency and significant degradation levels achieved by these compounds underscore the potential of the PROTAC approach for targeting ERRα.

Impact on ERRα-Mediated Transcriptional Activity

As a transcription factor, ERRα regulates the expression of a suite of genes involved in various cellular processes. A key aspect of evaluating an ERRα-targeting PROTAC is to assess its impact on the transcriptional activity of ERRα.

Reporter gene assays are a common method to measure the transcriptional activity of a nuclear receptor like ERRα. In these assays, a reporter gene (such as luciferase) is placed under the control of a promoter containing ERRα response elements. A decrease in the reporter signal following treatment with an ERRα degrader would indicate a reduction in ERRα-mediated transcription. While specific reporter gene assay data for "PROTAC ERRα ligand 2" is not detailed in the available search results, the compound is described as an inverse agonist for ERRα with an IC50 of 5.67 nM, suggesting it inhibits the receptor's transcriptional activity. targetmol.commedchemexpress.com This is a more potent inhibition than the known ERRα inverse agonist XCT790. medchemexpress.com

RNA sequencing (RNA-seq) provides a global view of the changes in gene expression following treatment with a PROTAC. This powerful technique can identify the downstream consequences of ERRα degradation by quantifying the messenger RNA levels of its target genes. For instance, ERRα is known to regulate genes involved in mitochondrial oxidative phosphorylation and fatty acid oxidation. nih.gov It also plays a role in activating PDK4, which in turn inhibits glucose oxidation. frontiersin.org Degradation of ERRα would be expected to alter the expression of these metabolic genes.

While a specific RNA-seq dataset for a compound named "PROTAC ERRα ligand 2" is not available in the search results, the known functions of ERRα allow for predicted outcomes on its target genes.

Table 2: Predicted Transcriptional Changes of Key ERRα Target Genes Following PROTAC-Mediated Degradation

| Gene | Function | Predicted Change in Expression | Reference |

|---|---|---|---|

| PDK4 | Inhibits glucose oxidation | Decrease | frontiersin.org |

| PGC-1α/β target genes | Mitochondrial biogenesis, fatty acid oxidation | Decrease | nih.gov |

This table is based on the known biological functions of ERRα and represents predicted outcomes. Specific experimental data from RNA-seq analysis of cells treated with an ERRα PROTAC would be needed for confirmation.

Phenotypic Consequences in Cellular Systems

The degradation of ERRα is expected to have tangible effects on cellular physiology, particularly in cancer cells where ERRα can drive proliferation, migration, and metabolic reprogramming. nih.gov Pharmacological inhibition and gene knockout of ERRα have been shown to mitigate breast cancer progression in vitro and in vivo. nih.gov Therefore, the degradation of ERRα by a PROTAC is anticipated to produce anti-cancer phenotypes.

The development of potent ERRα degraders like compound 6c is motivated by the therapeutic potential of targeting this receptor in diseases such as breast cancer. nih.gov The phenotypic consequences would likely include inhibition of cell growth, induction of apoptosis, and alterations in cellular metabolism, consistent with the known roles of ERRα.

Effects on Cell Proliferation and Viability

Research has demonstrated that the degradation of ERRα can lead to a significant reduction in cell proliferation. For instance, silencing the ERRα gene has been shown to repress cell proliferation in human skin fibroblasts. nih.gov In the context of cancer, PROTACs that target the related estrogen receptor α (ERα) have been shown to inhibit cell proliferation in various breast cancer cell lines, including MCF-7, CAMA-1, and BT474. nih.gov

Studies on a representative ERRα degrader, compound 6c, have shown potent protein degradation at low nanomolar concentrations in MDA-MB-231 cells, which is expected to translate to anti-proliferative effects. nih.gov Another compound, PROTAC ERRα ligand 1, has demonstrated antagonist activity and inhibition of estradiol-induced cell proliferation in MCF7 cells. medchemexpress.com Cholesterol, identified as an endogenous ligand for ERRα, has been shown to increase the proliferation of breast cancer cells in a manner dependent on ERRα, an effect that can be counteracted by lovastatin. mdpi.com

| Compound/Condition | Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|---|

| ERRα Silencing | TIG113 (Human Skin Fibroblasts) | Decreased Proliferation | Suppressed cell proliferation over 72 hours. | nih.gov |

| Cholesterol | MDA-MB-231 & MCF-7 (Breast Cancer) | Increased Proliferation | Cholesterol-induced proliferation was abrogated by ERRα knockdown. | mdpi.com |

| Lovastatin | MDA-MB-231 & MCF-7 (Breast Cancer) | Decreased Proliferation | IC50 of 1.81 µM in MDA-MB-231 and 5.34 µM in MCF-7 cells. | mdpi.com |

| PROTAC ERRα ligand 1 | MCF7 (Breast Cancer) | Inhibition of Proliferation | Inhibited estradiol-induced cell proliferation. | medchemexpress.com |

Influence on Cellular Differentiation and Apoptosis Pathways

The degradation of ERRα has a marked influence on apoptosis. Silencing of the ERRα gene in human skin fibroblasts has been shown to induce apoptosis, with an approximate 2-fold increase in apoptotic cells. nih.gov This was accompanied by an increase in the expression of apoptosis-related genes such as CASP3 and FAS. nih.gov In the context of prostate cancer, the ARV-110 PROTAC, which targets the androgen receptor, has been observed to induce apoptosis. nih.gov Similarly, PROTACs targeting ERα have been found to induce necrotic cell death in xenograft models. nih.gov

Cell cycle analysis of fibroblasts with silenced ERRα revealed an increase in the sub-G1 population, which is indicative of apoptosis, and a decrease in the S and G2/M phases, suggesting a disruption of the normal cell cycle. nih.gov

Modulation of Specific Cellular Pathways Regulated by ERRα (e.g., Metabolism, Mitochondrial Function)

ERRα is a key regulator of metabolic processes, particularly mitochondrial biogenesis and function, as well as fatty acid and carbohydrate metabolism. frontiersin.org The degradation of ERRα by PROTACs can therefore significantly alter these pathways. For example, the ERRα degrader compound 24 was shown to decrease the expression of downstream target genes such as ATP5B, MCAD, and PDK4 in MDA-MB-231 cells. nih.gov

ERRα's role in metabolism is often mediated through its interaction with the coactivator PGC-1α. frontiersin.org Cholesterol, acting as an endogenous ligand, enhances this interaction and boosts the expression of several metabolic target genes of ERRα. mdpi.com This highlights that the degradation of ERRα would disrupt these cholesterol-mediated metabolic effects. mdpi.comresearchgate.net In the liver, ERRα is involved in stimulating mitochondrial function and nutrient catabolism while repressing de novo lipogenesis and gluconeogenesis under normal conditions. frontiersin.org

Resistance Mechanisms and PROTAC ERRα Ligand 2 Efficacy

The development of resistance to targeted therapies is a significant clinical challenge. nih.gov Understanding the mechanisms by which cells become resistant to PROTAC-mediated degradation of ERRα is crucial for the long-term application of these compounds.

Identification of Mutations Affecting PROTAC ERRα Ligand 2 Sensitivity

Resistance to PROTACs can arise from mutations in several components of the degradation machinery. For the ER-targeted PROTAC ARV-471, whole-genome CRISPR/Cas9 knockout screens have identified that loss of CRBN, the E3 ligase recruited by the PROTAC, confers resistance. researchgate.netconsensus.app Mutations in the target protein itself can also affect PROTAC efficacy. While PROTACs are often designed to be effective against mutated forms of a target protein, mutations that alter the binding site of the PROTAC ligand could potentially lead to resistance. nih.gov For instance, mutations in the ligand-binding domain of the androgen receptor have been a focus for the development of new PROTACs. nih.gov

Furthermore, mutations in phosphorylation sites could affect the activity of phospho-dependent PROTACs (phosphoPROTACs). nih.gov

Cellular Adaptive Responses to Chronic ERR Degradation

Cells can adapt to the chronic loss of a protein through various mechanisms. In the context of chronic ER stress, which can be induced by the accumulation of misfolded proteins, cells have been shown to undergo adaptive responses. nih.govnih.gov These can include a shift toward aerobic glycolysis (the Warburg effect) and alterations in the unfolded protein response (UPR) pathways. nih.govnih.gov

Preclinical in Vivo Evaluation of Protac Err C Paragraph Sign Ligand 2

In Vivo Target Degradation in Animal Models

A primary objective of the in vivo preclinical assessment of a PROTAC is to confirm that it can effectively degrade its intended target in a complex biological system.

To evaluate the in vivo degradation of ERRα, preclinical studies are typically conducted in various animal models. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. targetmol.com For instance, breast cancer cell lines with known ERRα expression, such as MCF-7, could be used to establish xenografts. targetmol.com In these models, after administration of the PROTAC, tumor tissues and other relevant organs are collected to measure the levels of the ERRα protein. Western blotting and immunohistochemistry (IHC) are standard techniques employed to quantify the reduction in ERRα protein levels compared to vehicle-treated control animals.

Syngeneic models, which involve the implantation of cancer cells from the same genetic background as the immunocompetent host animal, can also be utilized. These models are particularly valuable for studying the interplay between the therapeutic agent and the immune system.

To understand the relationship between the administered dose of PROTAC ERRα ligand 2 and the extent of target degradation, dose-response studies are performed. Animals are treated with escalating doses of the compound, and the level of ERRα in tumor and other tissues is assessed. This allows for the determination of the optimal dose required to achieve significant target degradation.

Time-course studies are also essential to understand the dynamics of ERRα degradation and resynthesis. Following a single dose of the PROTAC, tissue samples are collected at various time points. This helps to determine the onset, duration, and maximal level of target degradation. For some PROTACs, a disconnect between the pharmacokinetic profile (the concentration of the drug in the blood over time) and the pharmacodynamic effect (target degradation) is observed, with target protein levels remaining suppressed long after the PROTAC has been cleared from circulation. medkoo.com

Illustrative Data Table: Dose-Dependent Degradation of ERRα in Xenograft Tumors

| Dosage (mg/kg) | Mean ERRα Level (% of Vehicle Control) | Standard Deviation |

|---|---|---|

| Vehicle | 100 | 15.2 |

| 10 | 65.3 | 12.1 |

| 30 | 32.8 | 8.5 |

| 100 | 15.1 | 5.9 |

This table is illustrative and based on typical results for in vivo PROTAC studies.

Illustrative Data Table: Time-Course of ERRα Degradation in Xenograft Tumors Following a Single Dose

| Time Post-Dose (hours) | Mean ERRα Level (% of Vehicle Control) | Standard Deviation |

|---|---|---|

| 0 (Pre-dose) | 100 | 14.8 |

| 4 | 55.2 | 11.3 |

| 8 | 25.7 | 7.9 |

| 24 | 30.1 | 9.2 |

| 48 | 68.5 | 13.5 |

| 72 | 89.3 | 16.1 |

This table is illustrative and based on typical results for in vivo PROTAC studies.

Pharmacodynamic Markers of PROTAC ERRα ligand 2 Activity In Vivo

Pharmacodynamic (PD) markers are used to confirm that the degradation of the target protein leads to the desired biological effects in the tissue.

ERRα is a transcription factor that regulates the expression of a suite of genes involved in cellular metabolism and other pathways. medchemexpress.commedchemexpress.com A key aspect of the in vivo evaluation of an ERRα-targeting PROTAC is to measure the changes in the mRNA levels of known ERRα target genes in tumor and other tissues. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing can be employed to assess the expression of genes like PDK4, VEGFA, or others known to be regulated by ERRα. A successful PROTAC would be expected to modulate the expression of these genes in a manner consistent with ERRα inhibition.

The degradation of ERRα should also lead to changes in the levels of proteins that are downstream in the signaling pathways it controls. For example, if ERRα is known to regulate the expression of specific metabolic enzymes or signaling proteins, the levels of these proteins can be measured by techniques like western blotting or mass spectrometry in tissue samples from treated animals. This provides further evidence of the PROTAC's on-target activity and its functional consequences.

Illustrative Data Table: Modulation of ERRα Target Gene Expression in Xenograft Tumors

| Gene | Fold Change vs. Vehicle (mRNA level) | p-value |

|---|---|---|

| PDK4 | -2.5 | <0.01 |

| VEGFA | -1.8 | <0.05 |

| TFAM | -2.1 | <0.01 |

This table is illustrative and based on typical results for in vivo PROTAC studies.

Efficacy in Disease-Relevant Animal Models

The ultimate goal of preclinical in vivo evaluation is to determine if the PROTAC has a therapeutic effect in a model of human disease. For an ERRα-targeting PROTAC, this typically involves assessing its anti-tumor efficacy in cancer models.

In xenograft or syngeneic models, tumor growth is monitored over time in animals treated with PROTAC ERRα ligand 2 compared to a vehicle control group. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. A significant inhibition of tumor growth in the treated group would indicate potential therapeutic efficacy. These studies are critical for establishing a rationale for further development and potential clinical investigation. targetmol.com

Illustrative Data Table: Anti-Tumor Efficacy in a Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Standard Error of Mean | % Tumor Growth Inhibition |

|---|---|---|---|

| Vehicle | 1250 | 150 | - |

| PROTAC ERRα ligand 2 (50 mg/kg) | 450 | 85 | 64 |

This table is illustrative and based on typical results for in vivo PROTAC studies.

Studies in Preclinical Models of ERRα-Driven Pathologies (e.g., Cancer Models, Metabolic Disease Models)

Estrogen-Related Receptor alpha (ERRα) is implicated in the progression of several diseases, most notably in cancer where it is associated with cell proliferation, migration, and metabolic reprogramming. nih.gov Pharmacological inhibition and gene knockout of ERRα have been demonstrated to mitigate breast cancer progression in both in vitro and in vivo models. nih.gov Consequently, preclinical studies of ERRα-targeting PROTACs have primarily focused on cancer models.

One such example is a VHL-recruiting PROTAC, referred to as PROTAC_ERRα, which has been evaluated in in vivo cancer models. nih.govmedchemexpress.com These studies are foundational in establishing the proof-of-concept that targeted degradation of ERRα can be achieved in a living organism and can translate to therapeutic effects. The selection of cancer models, such as those for breast cancer, is driven by the established role of ERRα in these malignancies. nih.gov For instance, MCF-7 breast cancer cells are often used to create tumor xenografts in mice to study the effects of these compounds. medchemexpress.comnih.gov

In addition to cancer, ERRα is a known regulator of metabolic processes, suggesting a potential therapeutic avenue for metabolic disorders. However, the current body of published preclinical in vivo research on ERRα PROTACs is more concentrated on their application in oncology.

Assessment of Tumor Growth Inhibition or Disease Progression Modulation

A critical aspect of the preclinical evaluation of any anti-cancer therapeutic is its ability to inhibit tumor growth. For ERRα-targeting PROTACs, this is a key measure of their potential clinical utility. While direct tumor growth inhibition data for "PROTAC ERRα ligand 2" is not available, studies on similar compounds have shown promising results.

For example, a peptide-based PROTAC was reported to inhibit tumor growth in both MDA-MB-231 and HepG2 cell xenograft mouse models. nih.gov Another study involving a different ERRα PROTAC demonstrated a reduction in the levels of ERRα in tumor xenografts, which is a prerequisite for modulating disease progression. nih.gov The ability of these molecules to enter tumor tissue and degrade the target protein is a strong indicator of their potential to impact tumor growth. The general mechanism of PROTACs, which involves the catalytic degradation of the target protein, suggests that even at low concentrations, a sustained reduction in the levels of a key driver like ERRα could lead to significant tumor growth inhibition. nih.gov

Table 1: In Vitro Degradation Profile of Representative ERRα PROTACs

| Compound | Cell Line | DC50 | Maximum Degradation (Dmax) | Reference |

| PROTAC_ERRα | MCF-7 | ~100 nM | 86% | nih.gov |

| cpd. 6c | MDA-MB-231 | 3.0 nM | >80% at 30 nM | nih.gov |

This table presents in vitro data which is often a precursor to in vivo studies.

Biodistribution and Target Tissue Penetration (Non-clinical PK Aspects Relevant to Efficacy)

The efficacy of a PROTAC is highly dependent on its ability to reach the target tissue and penetrate the cells to engage with the protein of interest. Therefore, understanding the biodistribution and pharmacokinetic properties of these molecules is crucial.

Localization of PROTAC ERRα ligand 2 in Organs and Tissues

While specific biodistribution data for "PROTAC ERRα ligand 2" is not detailed in available literature, studies on analogous compounds provide a framework for what might be expected. For instance, in vivo experiments with the ERRα-targeting PROTAC, referred to as PROTAC_ERRα, have demonstrated its broad tissue distribution. nih.gov

Following intraperitoneal administration in mice, this compound was found to be present in various organs. medchemexpress.com This widespread distribution is a significant finding, as it suggests that the PROTAC can reach multiple sites where ERRα may be driving pathology. The ability to penetrate different tissues is a critical attribute for a drug intended to treat systemic diseases like metastatic cancer.

Correlation Between Compound Exposure and Target Degradation in Specific Tissues

A key element of preclinical in vivo evaluation is to establish a clear relationship between the concentration of the PROTAC in a given tissue and the extent of target protein degradation. This provides evidence of target engagement and is a strong predictor of therapeutic efficacy.

For the representative compound PROTAC_ERRα, studies in female CD-1 mice have demonstrated a clear correlation between its administration and the degradation of ERRα in various tissues. medchemexpress.com Following intraperitoneal injection, a notable reduction in ERRα levels was observed in the heart, kidney, and in MDA-MB-231 tumor xenografts. medchemexpress.com Specifically, ERRα levels were reduced by approximately 44% in both the heart and kidney, and by 39% in the tumors. medchemexpress.com

Table 2: In Vivo Target Degradation by PROTAC_ERRα

| Tissue | Route of Administration | % ERRα Degradation | Animal Model | Reference |

| Heart | Intraperitoneal | ~44% | Female CD-1 mice | medchemexpress.com |

| Kidney | Intraperitoneal | ~44% | Female CD-1 mice | medchemexpress.com |

| MDA-MB-231 Tumors | Intraperitoneal | ~39% | Female CD-1 mice | medchemexpress.com |

This data demonstrates the in vivo target engagement of a representative ERRα PROTAC.

This demonstrated ability of an ERRα PROTAC to achieve significant target degradation in both tumor and other tissues in a preclinical model underscores the potential of this therapeutic strategy. medchemexpress.com

Compound Names Mentioned in the Article

Structure Activity Relationship Sar and Optimization of Protac Err C Paragraph Sign Ligand 2

Systematic Modification of ERR-Binding Ligand Moiety

The initial step in designing a potent ERRα degrader involved identifying and optimizing a novel ligand for the target protein. nih.gov Starting from the known ERRα inverse agonist XCT790, researchers developed a new series of ligands based on a (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide scaffold. nih.gov

Impact of Structural Changes on ERR Binding Affinity and Selectivity

A preliminary computational study guided the design of a new ERRα ligand intended to serve as the warhead for the PROTAC. nih.gov This led to the synthesis of compound 4a , which incorporated a 2,4-bis(trifluoromethyl)benzyl group. This compound demonstrated significantly improved binding affinity for ERRα compared to the parent compound XCT790. nih.gov Further optimization of this warhead was pursued. For instance, compound 4f , which features an additional methoxy (B1213986) group on the phenyl ring, was identified as a highly potent ERRα inverse agonist. nih.gov This modification proved crucial for enhancing the binding affinity, which is a critical factor for the subsequent efficacy of the PROTAC. The selectivity of these compounds was also a key consideration. The developed degrader, compound 6c , was found to be highly selective for ERRα, showing no degradation of the related isoforms ERRβ and ERRγ. acs.orgmedchemexpress.com

Influence on Ternary Complex Formation and Degradation Efficiency

The ultimate goal of modifying the ERRα-binding ligand is to enhance the formation of a stable ternary complex (ERRα-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov The high binding affinity of the warhead is a prerequisite for this process. The potency of the optimized ligand, 4f , directly contributed to the degradation efficiency of the resulting PROTACs. nih.gov Mechanism studies confirmed that the degradation of ERRα mediated by these PROTACs is dependent on the formation of this ternary complex. Pre-treatment with a surplus of the ERRα ligand 4f successfully competed with the PROTAC and abrogated the degradation of the ERRα protein, validating that engagement of the target by the PROTAC's warhead is necessary for its degradation activity. nih.gov

Exploration of E3 Ligase Recruiting Ligand Variants

Comparison of Different E3 Ligase Binders (e.g., CRBN vs. VHL)

While hundreds of E3 ligases exist, only a few have been effectively hijacked for targeted protein degradation, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most common. researchgate.netnih.gov For the degradation of nuclear hormone receptors like ERRα, VHL has often been the preferred choice. nih.gov

In the development of the specific ERRα degraders that led to compound 6c , the VHL ligand 5 was chosen based on previous evidence that it could efficiently induce the degradation of ERRα. nih.govnih.gov A separate study that developed ERRα degraders using a raloxifene-based warhead compared the efficacy of PROTACs recruiting either VHL or CRBN. nih.gov The findings from that research indicated that only the VHL-recruiting PROTACs were able to induce ERRα degradation at concentrations below 1 μM in MCF-7 cells, whereas the CRBN-based counterparts were less effective. nih.gov This suggests that for the ERRα target, VHL may form a more productive ternary complex conducive to ubiquitination and subsequent degradation compared to CRBN. nih.gov

Effects on Degradation Efficacy and Specificity

The use of the VHL ligand 5 in the PROTAC series culminating in 6c proved highly effective. nih.gov Compound 6c was able to degrade over 80% of the ERRα protein at a concentration of just 30 nM in MDA-MB-231 cells. nih.govmedchemexpress.com The specificity was also excellent, with no off-target degradation observed for ERRβ and ERRγ. acs.orgmedchemexpress.com The efficacy of the VHL-mediated degradation was further confirmed by experiments showing that pre-treatment with the VHL ligand 5 could rescue the ERRα protein from degradation by competitively inhibiting the PROTAC's binding to VHL. nih.gov This underscores the critical role of the specific E3 ligase ligand in the PROTAC's mechanism of action. nih.gov

Linker Modification and Its Influence on PROTAC ERRα degrader function

A series of PROTACs, designated 6a-6j , were synthesized with linkers composed of different numbers of ethylene (B1197577) glycol or alkyl units. nih.gov The structure-activity relationship study revealed a clear dependency of degradation efficiency on linker length.

| Compound | Linker | TR-FRET IC50 (nM) | D30 nM (%) | D100 nM (%) |

| 6a | -(CH2)2- | 7.33 ± 3.06 | 28 | 50 |

| 6b | -(CH2)3- | 10.01 ± 2.51 | 65 | 72 |

| 6c | -(CH2)4- | 12.67 ± 2.21 | >80 | 96 |

| 6d | -(CH2)5- | 18.33 ± 4.01 | 60 | 85 |

| 6e | -(CH2)6- | 11.67 ± 1.53 | 45 | 60 |

| 6f | -(CH2)8- | 15.67 ± 3.51 | 20 | 45 |

| 6g | -(CH2)10- | 16.00 ± 4.00 | 15 | 30 |

| 6h | -(CH2)12- | 19.33 ± 3.21 | <10 | 20 |

| 6i | -(OCH2CH2)2- | 17.67 ± 3.06 | 55 | 68 |

| 6j | -(OCH2CH2)3- | 20.33 ± 3.51 | 40 | 60 |

| Data sourced from Peng L, et al. ACS Med Chem Lett. 2019. nih.gov |

As shown in the table, the degradation potency (indicated by D%, the percentage of degradation) was optimal with a tetraethylene -(CH2)4- alkyl linker (compound 6c ). nih.gov This compound exhibited the highest degradation of ERRα, reaching over 80% at 30 nM and 96% at 100 nM. nih.gov Both shorter and longer alkyl linkers resulted in diminished degradation efficiency. nih.gov The introduction of more hydrophilic polyethylene (B3416737) glycol (PEG) units in the linker (compounds 6i and 6j ) also led to a decrease in degradation potency compared to the optimal alkyl linker in 6c . nih.gov These findings highlight that an optimal linker length and composition are critical for achieving the necessary spatial orientation between ERRα and VHL to facilitate efficient ubiquitination and subsequent proteasomal degradation. nih.gov

Iterative Optimization of Linker Length and Composition

The linker region of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its efficacy, as it bridges the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov The optimization of the linker for ERRα degraders based on the (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide scaffold has involved a methodical exploration of both its length and chemical makeup.

Initial designs of these ERRα degraders utilized a von Hippel-Lindau (VHL) E3 ligase ligand. The linker was systematically varied to understand its impact on protein degradation. Research has shown that the degradation potency of these PROTACs is highly sensitive to the linker length. A series of compounds were synthesized with linkers of varying lengths, typically polyethylene glycol (PEG) chains of different units. For instance, modifications in the linker from a shorter chain to a longer one have been shown to significantly affect the degradation capacity. In one study, a series of PROTACs were synthesized by conjugating the ERRα binding moiety with a VHL ligand through linkers of different lengths. This iterative process allowed for the identification of an optimal linker length that maximizes the stability and formation of the ERRα-PROTAC-VHL ternary complex.

The composition of the linker has also been a key area of optimization. While flexible PEG linkers are common, the introduction of more rigid elements can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. For the (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide series, the exploration of different linker compositions has been crucial. Replacing simple alkyl or PEG chains with structures incorporating cyclic moieties can enhance binding cooperativity and improve cellular permeability. The table below illustrates the impact of linker modifications on the degradation of ERRα for a series of representative compounds.

| Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) for ERRα Degradation |

| Compound A | PEG | 10 | >1000 |

| Compound B | PEG | 13 | 150 |

| Compound 6c | PEG-based | 16 | 30 |

| Compound D | Alkyl | 12 | 500 |

This table is a representative example based on general PROTAC optimization principles and published data on ERRα degraders.

The data clearly indicates that a specific range of linker length and composition is critical for achieving potent degradation of ERRα. Compound 6c, with its optimized linker, demonstrated significantly improved degradation potency compared to analogs with shorter or different types of linkers.

Conformational Analysis of Linker Flexibility and Ternary Complex Formation

The flexibility of the linker plays a pivotal role in the formation and stability of the ternary complex. A linker that is too rigid may prevent the necessary conformational adjustments for the PROTAC to simultaneously bind both ERRα and the E3 ligase. Conversely, a linker that is too flexible might lead to an entropic penalty, destabilizing the ternary complex. nih.gov

Computational modeling and biophysical techniques are employed to analyze the conformational landscape of the PROTAC and the resulting ternary complex. Molecular dynamics (MD) simulations can provide insights into the preferred conformations of the linker and how it orients the two binding ligands. nih.gov These simulations help in understanding the dynamic nature of the ternary complex and can predict which linker lengths and compositions are most likely to lead to a productive ubiquitination event.

Development of PROTAC ERRα ligand 2 Analogs with Improved Potency or Specificity

Building upon the initial SAR findings, further development has focused on creating analogs of "PROTAC ERRα ligand 2" with enhanced degradation capabilities and improved selectivity.

Rational Design of Next-Generation PROTACs

The rational design of next-generation ERRα degraders involves a multi-pronged approach. One key strategy is the modification of the warhead that binds to ERRα. While the (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide scaffold is a potent binder, subtle modifications can be introduced to enhance affinity or to exploit different surface pockets on the ERRα protein.

Another avenue for rational design is the exploration of different E3 ligase ligands. While VHL is a commonly used E3 ligase, others such as Cereblon (CRBN) can also be recruited. nih.gov Developing PROTACs that utilize different E3 ligases can lead to improved degradation profiles, potentially overcoming resistance mechanisms and offering tissue-specific degradation. The choice of the E3 ligase can also influence the sites of ubiquitination on the target protein, which in turn can affect the efficiency of degradation.

Furthermore, the linker itself continues to be a target for rational design. The introduction of photo-switchable elements or "clickable" handles allows for more sophisticated control over PROTAC activity and facilitates the rapid synthesis of analog libraries. The table below outlines a hypothetical design strategy for next-generation ERRα degraders.

| Analog Series | Design Strategy | Desired Improvement |

| NG-ERRα-1 | Modification of the trifluoromethylbenzyl group | Enhanced binding affinity to ERRα |

| NG-ERRα-2 | Replacement of VHL ligand with CRBN ligand | Altered tissue distribution and degradation kinetics |

| NG-ERRα-3 | Introduction of a rigidifying cyclopropyl (B3062369) group in the linker | Improved ternary complex stability and cell permeability |

High-Throughput Screening for Enhanced Degrader Capabilities

To accelerate the discovery of superior ERRα degraders, high-throughput screening (HTS) methodologies are employed. bldpharm.com These methods allow for the rapid evaluation of large libraries of PROTAC analogs.

One common HTS technique is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. chemicalregister.com This assay can be configured to measure the formation of the ternary complex in a homogenous format, providing a quantitative readout of PROTAC efficacy. Another powerful HTS approach is based on cellular protein degradation. This can be achieved using engineered cell lines that express a fluorescently tagged version of ERRα, allowing for the automated imaging and quantification of protein levels after treatment with different PROTACs. researchgate.net

More recently, mass spectrometry-based proteomics has emerged as a high-throughput method to not only quantify the degradation of the target protein but also to assess the selectivity of the degrader across the entire proteome. thermofisher.com This "degradome" profiling is crucial for identifying off-target effects and for selecting the most specific degrader candidates for further development. Through these HTS approaches, libraries of "PROTAC ERRα ligand 2" analogs can be efficiently screened to identify next-generation degraders with superior potency, selectivity, and drug-like properties.

Challenges and Future Directions in Protac Err C Paragraph Sign Ligand 2 Research

Overcoming Resistance Mechanisms to ERRα Degradation

A significant challenge in the long-term efficacy of targeted therapies, including PROTACs, is the development of drug resistance. foxchase.org While specific resistance mechanisms to PROTAC ERRα ligand 2 have not been extensively documented, potential mechanisms can be extrapolated from studies on other PROTACs. nih.gov

One major concern is the potential for mutations in the components of the ubiquitin-proteasome system (UPS). nih.govyoutube.com Since most PROTACs, including the VHL-based ERRα degrader 6c , rely on specific E3 ligases, mutations in the E3 ligase (e.g., VHL) or its associated proteins could prevent the formation of a stable ternary complex (ERRα-PROTAC-E3 ligase) and subsequent ubiquitination, rendering the PROTAC ineffective. nih.govdundee.ac.uk Studies on other PROTACs have shown that downregulation of the recruited E3 ligase can also confer resistance. nih.gov

Another potential resistance mechanism is the alteration of the target protein itself. Although PROTACs can often degrade mutated proteins, specific mutations in ERRα could potentially interfere with PROTAC binding. Furthermore, cancer cells can develop resistance by activating compensatory signaling pathways that bypass the need for ERRα. foxchase.org Research has shown that chronic exposure of cancer cells to PROTACs can trigger a reprogramming of cell signaling, leading to resistance. foxchase.org

Future research will need to focus on identifying and validating these potential resistance mechanisms in the context of ERRα degradation. This will involve long-term studies in cellular and animal models to monitor for the emergence of resistance and to characterize the underlying molecular changes.

Expanding the Scope of ERRα Isoform Selectivity

The Estrogen-Related Receptor family consists of three isoforms: ERRα, ERRβ, and ERRγ. nih.gov While ERRα is a key regulator of cellular metabolism and is implicated in various cancers, the functions of ERRβ and ERRγ are less understood, though they are known to play roles in development and other physiological processes. nih.gov Therefore, achieving high selectivity for ERRα is crucial to minimize off-target effects.

The development of the ERRα degrader compound 6c represents a significant step forward in achieving isoform selectivity. This compound has been shown to potently degrade ERRα at nanomolar concentrations while having no significant effect on the protein levels of ERRβ and ERRγ at much higher concentrations. nih.gov This selectivity is attributed to the specific binding of the ligand moiety to ERRα. nih.gov

However, the quest for even greater selectivity and the ability to target other ERR isoforms individually remains an active area of research. The modular nature of PROTACs allows for the rational design of new molecules with modified linkers and ligands to fine-tune their binding affinities and isoform specificities. nih.gov Future efforts will likely focus on developing a panel of isoform-selective ERR degraders, which would not only be valuable as potential therapeutics but also as chemical tools to dissect the distinct biological roles of each ERR isoform.

Integration with Combination Therapeutic Strategies

To enhance therapeutic efficacy and combat potential resistance, the integration of ERRα-targeting PROTACs with other treatment modalities is a promising strategy. foxchase.org Combination therapies can target multiple nodes in a cancer signaling network, making it more difficult for cancer cells to develop resistance. foxchase.org

One potential combination strategy is to co-administer an ERRα PROTAC with inhibitors of pathways that are known to be linked to ERRα or that could become activated as a resistance mechanism. foxchase.org For example, given the crosstalk between ERRα and other signaling pathways involved in metabolism and cell growth, combining an ERRα degrader with inhibitors of these pathways could lead to synergistic anti-cancer effects.

Another approach is to combine ERRα PROTACs with other PROTACs that target different oncoproteins. nih.gov This "multi-PROTAC" strategy could be particularly effective in cancers driven by multiple oncogenic pathways. Furthermore, combining ERRα degraders with conventional chemotherapy or immunotherapy could also enhance treatment outcomes. The rationale is that by degrading ERRα, the PROTAC may sensitize cancer cells to the cytotoxic effects of other drugs or modulate the tumor microenvironment to be more responsive to immunotherapy.

Development of Novel Methodologies for PROTAC Evaluation